molecular formula C5H8N2O B1317537 2-Methoxymethyl-1H-imidazole CAS No. 102644-75-7

2-Methoxymethyl-1H-imidazole

Cat. No. B1317537
CAS RN: 102644-75-7
M. Wt: 112.13 g/mol
InChI Key: WBQTVZALNOJHNB-UHFFFAOYSA-N
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Description

“2-Methoxymethyl-1H-imidazole” is an organic compound that is structurally related to imidazole . It is a white or colorless solid that is highly soluble in polar organic solvents and water .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The crystal structure of the title compound, C4H6N2, has been determined using X-ray diffraction at 100 K . The crystal of 2-methylimidazole is in the orthorhombic crystal system with space group P 2 1 2 1 2 .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

“2-Methoxymethyl-1H-imidazole” is a white or colorless solid that is highly soluble in polar organic solvents and water . It is a precursor to a range of drugs and is a ligand in coordination chemistry .

Scientific Research Applications

Medicine

Imidazole derivatives, including 2-Methoxymethyl-1H-imidazole, have found extensive applications in the field of medicine . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Synthetic Chemistry

Imidazole derivatives are also widely used in synthetic chemistry . They are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Industrial Applications

In the industrial sector, imidazole derivatives are used as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

Green Chemistry

Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . This has made imidazole derivatives more popular due to the demand for environmentally friendly methods in chemical organic synthesis .

Dyes for Solar Cells and Other Optical Applications

Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications . Expedient methods for the synthesis of imidazoles are both highly topical and necessary .

Functional Materials

Imidazoles are also utilized in the development of functional materials . The regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Catalysis

Imidazoles have found applications in the field of catalysis . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .

Chemical Synthesis

2-Methoxymethyl-1H-imidazole is used in chemical synthesis . The team of scientists at MilliporeSigma, who offer this compound, has experience in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Safety And Hazards

The compound has low toxicity with an LD50 (rat, oral) of 1300 mg/kg, but it is strongly irritating to the skin and eyes . It is a REACH Regulation Candidate Substance of Very High Concern due to its endocrine disrupting properties .

Future Directions

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

2-(methoxymethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-8-4-5-6-2-3-7-5/h2-3H,4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQTVZALNOJHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567435
Record name 2-(Methoxymethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxymethyl-1H-imidazole

CAS RN

102644-75-7
Record name 2-(Methoxymethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxymethyl)-1H-imidazole
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